molecular formula C16H12Cl3N3O2S B14927305 4-chloro-N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide

4-chloro-N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide

Cat. No.: B14927305
M. Wt: 416.7 g/mol
InChI Key: GLEKTJKQQQPBSC-UHFFFAOYSA-N
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Description

4-CHLORO-N~1~-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE is a complex organic compound characterized by the presence of multiple chloro substituents and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~1~-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with hydrazine to form 4-chlorobenzyl hydrazine. This intermediate is then reacted with 4-chlorobenzene sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N~1~-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituents can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-CHLORO-N~1~-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Material Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.

    Industrial Chemistry: It is used as a precursor in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-CHLORO-N~1~-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The chloro substituents and the pyrazole ring play a crucial role in its binding affinity and activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-naphthol: Another chloro-substituted compound with different applications.

    Indole Derivatives: Compounds with similar aromatic structures and biological activities.

Uniqueness

4-CHLORO-N~1~-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE is unique due to its specific combination of chloro substituents and the pyrazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H12Cl3N3O2S

Molecular Weight

416.7 g/mol

IUPAC Name

4-chloro-N-[4-chloro-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C16H12Cl3N3O2S/c17-12-3-1-11(2-4-12)9-22-10-15(19)16(20-22)21-25(23,24)14-7-5-13(18)6-8-14/h1-8,10H,9H2,(H,20,21)

InChI Key

GLEKTJKQQQPBSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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